1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone
Overview
Description
Molecular Structure Analysis
The molecular formula of MIBE is C12H12N2O . The InChI code is 1S/C12H12N2O/c1-9(15)11-3-5-12(6-4-11)14-8-7-13-10(14)2/h3-8H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving MIBE are not mentioned in the search results, it’s known that the compound is used in the synthesis of diverse heterocyclic compounds.Physical And Chemical Properties Analysis
MIBE has a molecular weight of 200.24 g/mol .Scientific Research Applications
Core Component in Drug Development
“1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone” is a key component in the development of new drugs . It’s a part of the imidazole group, which is known for its broad range of chemical and biological properties .
Antibacterial Applications
Imidazole derivatives, including “1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone”, have shown antibacterial activities . They can be effective against various bacterial strains, contributing to the development of new antibacterial drugs .
Antifungal Applications
Imidazole compounds also exhibit antifungal activities . This makes “1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone” a potential candidate for the development of antifungal medications .
Anti-inflammatory Applications
The imidazole group, which includes “1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone”, has been associated with anti-inflammatory properties . This suggests potential applications in treating inflammatory conditions .
Antitumor Applications
Imidazole derivatives have demonstrated antitumor activities . Therefore, “1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone” could be used in the development of new antitumor drugs .
Photocatalytic Degradation
“1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone” can be used in the synthesis of metal-organic frameworks (MOFs), which have shown efficient photocatalytic degradation . This suggests potential applications in environmental remediation .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-3-5-12(6-4-11)14-8-7-13-10(14)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAUYRAXKEBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone | |
CAS RN |
119924-92-4 | |
Record name | 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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